3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole
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Overview
Description
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This reaction proceeds through a ring-opening strategy and can be carried out without the need for chromatography, making it efficient and practical . Industrial production methods often utilize similar multi-component reactions due to their simplicity and high yield.
Chemical Reactions Analysis
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced . Major products formed from these reactions include different functionalized chromeno-pyrazole derivatives, which can exhibit unique biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can be compared with other chromeno-pyrazole derivatives. Similar compounds include:
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Known for its antioxidant activity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Exhibits antimicrobial and anticancer properties.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Demonstrates significant radical scavenging activity and cytotoxicity against cancer cells.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
77479-33-5 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H14N2O/c1-12-15-11-20-16-10-6-5-9-14(16)17(15)19(18-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
AJUHDQMFWAWTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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